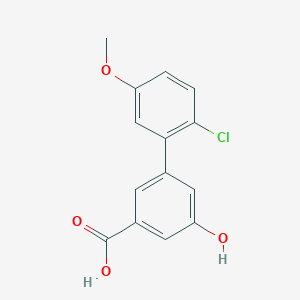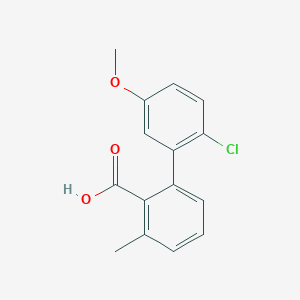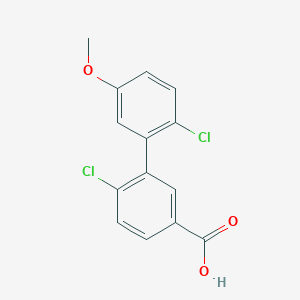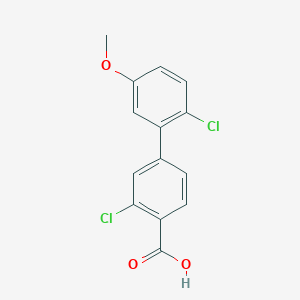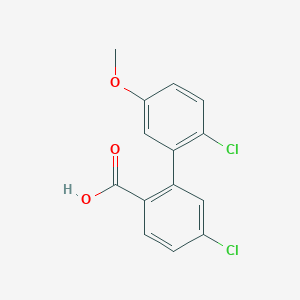
4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% (4-CPA-95) is an organic compound that is used in a variety of laboratory experiments and scientific research applications. It is a white crystalline powder that is soluble in water, ethanol, and methanol. 4-CPA-95 is a versatile chemical that can be used as a catalyst in organic synthesis and as a reagent in biochemical experiments. It is a widely used laboratory reagent due to its high purity and stability.
Mécanisme D'action
4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% acts as a catalyst in organic synthesis by facilitating the formation of desired products from reactants. It is also used as a reagent in biochemical experiments to facilitate the conversion of reactants into desired products. In enzyme assays, 4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% acts as a substrate for the enzyme, which catalyzes the reaction of the reactants to form the desired product.
Biochemical and Physiological Effects
4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to inhibit the activity of certain enzymes, such as lipoxygenase, which is involved in the production of inflammatory mediators. In addition, it has been found to reduce the production of reactive oxygen species, which are associated with oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantages of using 4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% in laboratory experiments include its high purity and stability, its low cost, and its versatility as a catalyst and reagent. However, it has some limitations, such as the fact that it is not soluble in some solvents, and that it is not stable in acidic solutions.
Orientations Futures
The future of 4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% in scientific research and laboratory experiments is promising. Further research is needed to explore its potential as a therapeutic agent for the treatment of various diseases. In addition, further research is needed to explore its potential as a catalyst for the synthesis of other organic compounds. Furthermore, more research is needed to understand the biochemical and physiological effects of 4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% on cells and tissues. Finally, further research is needed to explore its potential as a reagent in enzyme assays and other biochemical experiments.
Méthodes De Synthèse
4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% is synthesized by the reaction of 2-chloro-5-methoxyphenylbenzoic acid and chlorine gas in an aqueous solution. The reaction is carried out at room temperature and the resulting product is a white crystalline powder. The purity of the product is determined by measuring the concentration of the reactants and the amount of unreacted chlorine gas present in the reaction mixture.
Applications De Recherche Scientifique
4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is commonly used as a catalyst in organic synthesis, as a reagent in biochemical experiments, and as a substrate in enzyme assays. It is also used as a reagent in the synthesis of pharmaceuticals and other organic compounds. It is also used in the study of the structure and function of enzymes and other proteins.
Propriétés
IUPAC Name |
4-chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-9-3-5-13(16)12(7-9)11-6-8(15)2-4-10(11)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIXNQZETVEMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691033 |
Source


|
| Record name | 2',5-Dichloro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261999-87-4 |
Source


|
| Record name | 2',5-Dichloro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
